molecular formula C8H6ClNOS B1425874 2-Chloro-7-methoxybenzo[d]thiazole CAS No. 1175277-80-1

2-Chloro-7-methoxybenzo[d]thiazole

Cat. No.: B1425874
CAS No.: 1175277-80-1
M. Wt: 199.66 g/mol
InChI Key: VXJOAPOPPBDFGR-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxybenzo[d]thiazole (CMBT) is an organic compound composed of a benzothiazole ring with a chlorine atom and a methoxy group attached. It is a colorless solid that is soluble in water and polar organic solvents. CMBT has been studied for its potential applications in scientific research and lab experiments due to its interesting properties.

Scientific Research Applications

Quantum Chemical Modeling and Synthesis

One study focused on the quantum chemical modeling and synthesis of azo derivatives of benzo[d]thiazole, demonstrating their potential in optoelectronic and photonic applications due to their electronic and nonlinear optical (NLO) properties. This suggests that derivatives of benzo[d]thiazole, including 2-Chloro-7-methoxybenzo[d]thiazole, could be utilized in similar applications (Huo et al., 2021).

Material Science and Thermal Properties

Research into the thermal and spectral behavior of chloro-methoxybenzoates of lanthanides and heavy lanthanides has been conducted, showing the potential of these compounds in material science. The thermal stability and electrostatic nature of the metal-ligand bonding highlight the importance of these materials in various industrial applications (Ferenc & Bocian, 2000; Ferenc et al., 2007).

Biological Applications

Studies on isoxazole derivatives of benzo[d]thiazol-2-amine have shown significant anticancer activity, suggesting that this compound derivatives could be explored for therapeutic applications. The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells indicates their potential in cancer research (Kumbhare et al., 2014).

Antimicrobial and Anticancer Properties

Further research into substituted benzoyl-aryl-thiazole derivatives has unveiled their role as novel anticancer agents. This highlights the versatility of benzo[d]thiazole derivatives in developing new pharmaceuticals with improved antiproliferative activity against various cancer cell lines (Lu et al., 2009).

Properties

IUPAC Name

2-chloro-7-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJOAPOPPBDFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-bromo-3-methoxyaniline via 2-mercapto-7-methoxy-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 120° C. for 10 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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